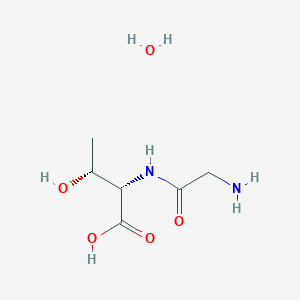![molecular formula C30H44NaO4PS B1443793 Natrium 2'-(Dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-Biphenyl]-4-sulfonat Hydrat CAS No. 870245-84-4](/img/structure/B1443793.png)
Natrium 2'-(Dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-Biphenyl]-4-sulfonat Hydrat
Übersicht
Beschreibung
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is a palladium complex that is used in organic synthesis . It can be used as an efficient method to synthesize terminal alkynes . The compound has been shown to be a bromodomain inhibitor and can be used to study the role of toll-like receptors in autoimmune diseases . It is also a sulfonated ligand for palladium-catalyzed Suzuki-Miyaura coupling under aqueous conditions facilitating isolation of the organic products .
Molecular Structure Analysis
The molecular formula of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is C26H36NaO6PS . The InChI string representation of the molecule isInChI=1S/C26H35O5PS.Na.H₂O/c1-30-22-17-18-24 (33 (27,28)29)26 (31-2)25 (22)21-15-9-10-16-23 (21)32 (19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3, (H,27,28,29);;1H2/q;+1;/p-1; . Chemical Reactions Analysis
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is used as a catalyst for Suzuki coupling reactions . It is also used in DNA-compatible hydroxycarbonylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate include its molecular weight, which is 512.57 on an anhydrous basis . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig als Ligand in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktionen sind von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese verschiedener organischer Verbindungen von grundlegender Bedeutung sind. Die Aufgabe des Liganden besteht darin, den Palladiumkatalysator zu stabilisieren und die Effizienz der Reaktion zu verbessern, was zu höheren Ausbeuten und besserer Selektivität führt.
Buchwald-Hartwig-Aminierung
Eine weitere wichtige Anwendung liegt im Buchwald-Hartwig-Aminierungsprozess . Diese Reaktion bildet Kohlenstoff-Stickstoff-Bindungen, die für den Aufbau komplexer Moleküle wie Pharmazeutika und Agrochemikalien unerlässlich sind. Die einzigartige Struktur des Liganden erleichtert die Kupplung von Arylhalogeniden mit Aminen, wodurch eine Vielzahl von aromatischen Aminen entsteht.
Heck-Reaktion
Die Verbindung dient als Ligand in der Heck-Reaktion , die zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen zwischen Arylhalogeniden und Alkenen verwendet wird. Diese Reaktion ist wertvoll für die Synthese von Feinchemikalien und Materialien, einschließlich solcher, die in der organischen Elektronik verwendet werden.
Hiyama-Kupplung
In Hiyama-Kupplungsreaktionen hilft dieser Ligand bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Aryl- oder Vinylhalogeniden und Organosilanen . Dieses Verfahren ist besonders nützlich für die Synthese biologisch aktiver Verbindungen und komplexer organischer Gerüste.
Negishi-Kupplung
Der Ligand wird auch in der Negishi-Kupplung eingesetzt, einem weiteren Verfahren zur Herstellung von Kohlenstoff-Kohlenstoff-Bindungen, diesmal unter Verwendung von Organozink-Reagenzien . Es ist ein leistungsstarkes Werkzeug zur Herstellung von Polyolefinen und anderen Polymeren mit präzisen Strukturen.
DNA-kompatible Reaktionen
Eine einzigartige Anwendung dieser Verbindung liegt in DNA-kompatiblen Reaktionen . Es kann als wasserlöslicher Pd-Prekatalysator in DNA-kompatiblen Suzuki-Miyaura-Reaktionen und Hydroxycarbonylierungsreaktionen verwendet werden. Dies ermöglicht die Modifizierung von DNA-verknüpften Molekülen, was Auswirkungen auf das Gebiet der Gentechnik und der Arzneimittelentwicklung hat.
Eigenschaften
IUPAC Name |
sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIRGSNIJFBDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NaO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855870 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870245-84-4 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)





